4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a benzo[d]thiazol group, and two sulfonyl groups. These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and benzo[d]thiazol groups are aromatic, which could contribute to the stability of the molecule. The sulfonyl groups are polar, which could affect the solubility and reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The sulfonyl groups are good leaving groups, so they might participate in substitution reactions. The benzamide group could undergo hydrolysis to produce an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar sulfonyl groups could make the compound soluble in polar solvents. The aromatic rings could contribute to its stability and possibly make it less reactive .Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds similar to 4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been studied for their potential in cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, have shown potency in in vitro Purkinje fiber assays, indicating potential for treating arrhythmias (Morgan et al., 1990).
Antimalarial and Antifungal Activity
Research has indicated that sulfonamide derivatives, like the compound , have been investigated for their antimalarial activity. They have demonstrated in vitro antimalarial properties and have been characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties (Fahim & Ismael, 2021). Additionally, similar compounds have been studied for antimicrobial and antifungal action against bacteria and fungi, including Candida albicans (Sych et al., 2019).
Carbonic Anhydrase Inhibition
Some studies have focused on the role of thiadiazole-bissulfonamide and related compounds in inhibiting carbonic anhydrase, an enzyme involved in many physiological processes. Though the specific compound was not directly studied, similar sulfonamide derivatives have been shown to interact with this enzyme, impacting its function (Supuran et al., 1996).
Material Science Applications
In the field of material science, derivatives of sulfonamides, such as the compound , have been explored for their potential in developing new materials. For instance, their use in the synthesis of polymers and in the improvement of solar cell efficiency has been investigated (Hsiao & Huang, 1997).
Future Directions
Properties
IUPAC Name |
4-(1,5-dimethoxypentan-3-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S3/c1-30-12-10-17(11-13-31-2)34(28,29)16-6-4-15(5-7-16)21(25)24-22-23-19-9-8-18(33(3,26)27)14-20(19)32-22/h4-9,14,17H,10-13H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEBGMDUIBEYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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